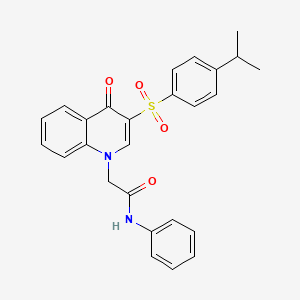

2-(3-((4-isopropylphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

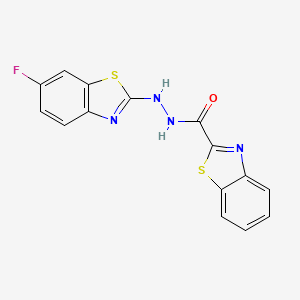

The compound “2-(3-((4-isopropylphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide” is a complex organic molecule. It contains several functional groups including a sulfonyl group, a quinolinone group, and an acetamide group . The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science.

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s challenging to propose a detailed synthesis route .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a quinolinone group suggests a bicyclic structure with a nitrogen atom in one of the rings . The sulfonyl and acetamide groups are likely attached to this bicyclic core .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the sulfonyl group might be susceptible to nucleophilic attack, while the carbonyl group in the quinolinone ring could potentially undergo addition reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups like sulfonyl and acetamide could increase its solubility in polar solvents .

Aplicaciones Científicas De Investigación

Phosphorus Chemistry and Heterocycles

The compound’s structure contains a chromone ring, which makes it an interesting candidate for reactions with phosphorus reagents. Researchers have explored its reactivity with phosphorous acid and its diesters, leading to the synthesis of novel phosphorus-containing compounds. Notably, the following products have been obtained:

- Diethyl Chromonyl Pyridinyl Phosphonate (5) : A more complex phosphonate ester incorporating both chromone and pyridine rings .

Anticancer Activity and Medicinal Chemistry

Chromone compounds, including derivatives like HMS3442L03, have drawn attention due to their pharmacological potential. Specifically:

- Anticancer Activity : Some chromone derivatives exhibit promising anticancer properties. Researchers have explored their effects on cancer cell lines, making them potential candidates for further investigation .

- Antimicrobial, Antioxidant, and Anti-Inflammatory Properties : Chromones have demonstrated activity against microbes, oxidative stress, and inflammation. These properties make them valuable in drug discovery and development .

Neurodegenerative Diseases and α-Synuclein Aggregation

Interestingly, HMS3442L03 may play a role in neurodegenerative diseases:

- α-Synuclein Aggregation : In vitro models using recombinant α-synuclein (p-α-syn) have employed compounds synthesized from HMS3442L03. These models help study protein aggregation and propagation, relevant to neurodegenerative conditions like Parkinson’s disease .

Crystallography and Structural Analysis

The molecular and crystal structures of substituted benzoxazinones (including HMS3442L03) have been analyzed using X-ray crystallography. Such studies provide insights into the compound’s conformation and interactions within the crystal lattice .

Mecanismo De Acción

Mode of Action

It’s known that the compound can undergo reactions with nucleophilic reagents, often accompanied by ring opening .

Biochemical Pathways

It’s known that the compound can participate in reactions leading to the formation of new heterocyclic systems

Result of Action

It’s known that the compound can form new pyrazole and isoxazole derivatives under certain conditions

Action Environment

It’s known that the compound’s reactions proceed under mild conditions (ethanol, room temperature) to form the title products with high yields .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-[4-oxo-3-(4-propan-2-ylphenyl)sulfonylquinolin-1-yl]-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O4S/c1-18(2)19-12-14-21(15-13-19)33(31,32)24-16-28(23-11-7-6-10-22(23)26(24)30)17-25(29)27-20-8-4-3-5-9-20/h3-16,18H,17H2,1-2H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOXLFVDIJFTLNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-((4-isopropylphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 1-[3-(prop-2-enoylamino)propanoyl]azepane-2-carboxylate](/img/structure/B2773221.png)

![2-[(2-Chlorophenyl)methyl]-4,7-dimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2773230.png)

![N-(furan-2-ylmethyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2773232.png)

![N-[(4-fluorophenyl)methyl]-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2773240.png)